N-(1,3-Benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine
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Overview
Description
N-(1,3-Benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine is an organic compound that features both benzothiazole and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine typically involves the condensation of 2-aminobenzothiazole with a thiophene derivative. The reaction conditions may include the use of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for such compounds would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiazole or thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions will vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the development of materials for organic electronics or as intermediates in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(1,3-Benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would vary based on the target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of N-(1,3-Benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine.
Thiophene: Another building block used in the synthesis.
Benzothiazole derivatives:
Uniqueness
This compound is unique due to the combination of benzothiazole and thiophene moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
825613-58-9 |
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Molecular Formula |
C12H8N2S2 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-thiophen-3-ylmethanimine |
InChI |
InChI=1S/C12H8N2S2/c1-2-4-11-10(3-1)14-12(16-11)13-7-9-5-6-15-8-9/h1-8H |
InChI Key |
BADQSSPCTKXJQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N=CC3=CSC=C3 |
Origin of Product |
United States |
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